N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide
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Overview
Description
N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide under controlled conditions. One common method involves the reaction of thiophene-3-carboxaldehyde with N-ethyl-ethanediamide in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions and condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods used for the large-scale production of thiophene-based compounds .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce halogenated thiophene derivatives .
Scientific Research Applications
N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- N-methyl-N’-[(thiophen-2-yl)methyl]ethanediamide
Comparison: N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .
Properties
IUPAC Name |
N-ethyl-N'-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-10-8(12)9(13)11-5-7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHITTISDIUHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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